N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 920118-50-9
VCID: VC5769225
InChI: InChI=1S/C23H23N3O3/c1-16-9-11-18(12-10-16)28-15-13-26-20-7-4-3-6-19(20)25-22(26)17(2)24-23(27)21-8-5-14-29-21/h3-12,14,17H,13,15H2,1-2H3,(H,24,27)
SMILES: CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Molecular Formula: C23H23N3O3
Molecular Weight: 389.455

N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

CAS No.: 920118-50-9

Cat. No.: VC5769225

Molecular Formula: C23H23N3O3

Molecular Weight: 389.455

* For research use only. Not for human or veterinary use.

N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide - 920118-50-9

Specification

CAS No. 920118-50-9
Molecular Formula C23H23N3O3
Molecular Weight 389.455
IUPAC Name N-[1-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C23H23N3O3/c1-16-9-11-18(12-10-16)28-15-13-26-20-7-4-3-6-19(20)25-22(26)17(2)24-23(27)21-8-5-14-29-21/h3-12,14,17H,13,15H2,1-2H3,(H,24,27)
Standard InChI Key JYZVRMGVVXCBMY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure features three distinct components:

  • Benzodiazole Core: A bicyclic aromatic system comprising fused benzene and diazole rings, known for stabilizing charge transfer interactions.

  • Phenoxyethyl Side Chain: A 2-(4-methylphenoxy)ethyl group attached to the benzodiazole nitrogen, enhancing lipophilicity and membrane permeability.

  • Furan-2-carboxamide Moiety: A furan ring linked to a carboxamide group, contributing to hydrogen-bonding capabilities and metabolic stability.

The spatial arrangement of these groups facilitates interactions with biological targets, as evidenced by molecular docking studies of analogous compounds.

Table 1: Molecular Properties of N-(1-{1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide and a Structural Analog

PropertyTarget CompoundChloro-Methyl Analog
Molecular FormulaC<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>C<sub>23</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>3</sub>
Molecular Weight (g/mol)389.455423.897
Key Functional GroupsBenzodiazole, Phenoxyethyl, FuranamideBenzodiazole, Chlorophenoxyethyl, Furanamide

The chloro-methyl analog differs by a chlorine substituent on the phenoxy ring, increasing its molecular mass and altering electronic properties .

Synthesis and Production Methods

Stepwise Synthetic Route

The synthesis involves three primary stages:

  • Formation of the Benzodiazole Core:

    • Reactants: o-Phenylenediamine and a carboxylic acid derivative.

    • Conditions: Acidic media (e.g., HCl, polyphosphoric acid) under reflux.

    • Mechanism: Cyclocondensation via dehydration.

  • Introduction of the Phenoxyethyl Group:

    • Reactants: Benzodiazole intermediate + 2-(4-methylphenoxy)ethyl bromide.

    • Conditions: Base (K<sub>2</sub>CO<sub>3</sub>), polar aprotic solvent (DMF), 60–80°C.

    • Yield Optimization: Microwave-assisted synthesis reduces reaction time from hours to minutes.

  • Coupling with Furan-2-carboxamide:

    • Reactants: Intermediate + furan-2-carboxylic acid chloride.

    • Conditions: Triethylamine, dichloromethane, room temperature.

    • Purification: Column chromatography or recrystallization.

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurpose
Benzodiazole Formationo-Phenylenediamine, HCl, refluxCore structure assembly
Alkylation2-(4-Methylphenoxy)ethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMFSide chain incorporation
AmidationFuran-2-carbonyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>Functional group addition

Applications in Medicinal Chemistry and Material Science

Drug Development

The compound serves as a lead structure for:

  • Kinase Inhibitors: Modulating cancer signaling pathways.

  • Antimicrobial Agents: Targeting multidrug-resistant pathogens.

Polymer Synthesis

Functionalized polymers incorporating this compound exhibit:

  • Thermal Stability: Decomposition temperature >300°C.

  • Conductivity: 10<sup>−3</sup> S/cm due to π-π stacking of benzodiazole units.

Comparative Analysis with Structural Analogs

Impact of Substituents

Introducing a chlorine atom at the 3-position of the phenoxy ring (as in the chloro-methyl analog ):

  • Increased Molecular Weight: +34.442 g/mol.

  • Enhanced Electrophilicity: Chlorine’s electron-withdrawing effect improves interactions with nucleophilic residues.

  • Altered Solubility: LogP increases by 0.8, reducing aqueous solubility but improving blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator